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Compound of Interest

Compound Name: 8-Nitroisoquinoline

CAS No.: 7473-12-3

Cat. No.: B1594253 Get Quote

Executive Summary
8-Nitroisoquinoline (CAS: 74558-05-7) is the minor regioisomer formed during the nitration of

isoquinoline, typically constituting <15% of the crude product mixture, while 5-Nitroisoquinoline

is the major product (~85-90%). For drug development professionals and synthetic chemists,

the critical analytical challenge is not merely "characterizing" the compound, but

unambiguously distinguishing the 8-nitro isomer from the 5-nitro isomer without relying solely

on melting point.

This guide provides a self-validating spectroscopic framework (NMR, IR, MS) to confirm the

identity of 8-Nitroisoquinoline, leveraging the unique "peri-effect" of the 8-nitro group on the

H1 proton as the primary diagnostic handle.

Molecular Structure & Properties[1][2][3][4][5][6]
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Property Data

IUPAC Name 8-Nitroisoquinoline

Molecular Formula C₉H₆N₂O₂

Molecular Weight 174.16 g/mol

Key Structural Feature

Nitro group at C8 is peri to the H1 proton (C1),

creating significant steric and electronic

deshielding.

Appearance Yellow crystalline solid (Needles from ethanol).

Melting Point
82–84 °C (Distinct from 5-Nitroisoquinoline:

110–111 °C).

Nuclear Magnetic Resonance (NMR) Analysis
The NMR spectrum provides the most definitive proof of structure. The proximity of the nitro

group to the H1 proton in the 8-isomer causes a specific downfield shift (deshielding) that is

absent in the 5-isomer.

^1H NMR: The "Peri-Effect" Diagnostic
In 8-Nitroisoquinoline, the nitro group exerts a strong deshielding effect on the spatially

proximate H1 proton.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of aromatic multiplets).
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Proton
Position

Chemical Shift
(δ, ppm)

Multiplicity
Coupling (J,
Hz)

Interpretation

H1 9.70 – 9.80 Singlet (s) -

Diagnostic Peak.

Significantly

downfield due to

peri-nitro effect.

(vs. ~9.40 ppm in

5-Nitro).[1]

H3 ~8.85 Doublet (d) J ≈ 5.9
Typical pyridine

ring doublet.

H4 ~8.10 – 8.20 Doublet (d) J ≈ 5.9 Coupled to H3.

H5 ~8.35 Doublet (d) J ≈ 8.2
Para to Nitro

group.

H6 ~7.90 Triplet (t) J ≈ 8.0
Meta to Nitro

group.

H7 ~8.40 Doublet (d) J ≈ 7.5

Ortho to Nitro

group;

deshielded by -I/-

M effect.

Critical Distinction: If your H1 singlet appears at 9.39 ppm (CDCl₃) or 9.45 ppm (DMSO-d₆), you

have isolated the 5-Nitroisoquinoline isomer. The 8-Nitro H1 signal must be further downfield

(>9.6 ppm).

^13C NMR Data
The carbon spectrum confirms the asymmetry and the presence of the nitro-substituted carbon.

[2]
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C1 (Imine): 148.0 – 153.0 ppm (Deshielded, broad).

C-NO₂ (C8): ~145.0 – 148.0 ppm (Quaternary, weak intensity).

Aromatic CH: 118 – 135 ppm range.

Infrared Spectroscopy (IR)
IR is useful for confirming the presence of the nitro group but is less effective for isomer

differentiation than NMR.

Asymmetric NO₂ Stretch: 1520 – 1535 cm⁻¹ (Strong, sharp).

Symmetric NO₂ Stretch: 1340 – 1355 cm⁻¹ (Strong).

C=N Stretch (Isoquinoline Ring): ~1620 cm⁻¹.

Aromatic C-H Stretch: 3050 – 3100 cm⁻¹.

Mass Spectrometry (MS)
The fragmentation pattern follows the "Nitro-Aromatic Rule" and "Isoquinoline Cleavage."

Fragmentation Pathway[8]
Molecular Ion (M⁺):m/z 174 (Base peak or high intensity).

[M - NO₂]⁺:m/z 128 (Loss of nitro group; formation of isoquinolinyl cation).

[M - NO₂ - HCN]⁺:m/z 101 (Typical disintegration of the pyridine ring after nitro loss).

[M - NO]⁺:m/z 144 (Rearrangement loss of NO, common in ortho-substituted nitroarenes,

though less dominant here).

MS Fragmentation Logic Diagram
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- HCN (27 u)

Click to download full resolution via product page

Caption: Primary fragmentation pathway for 8-Nitroisoquinoline (EI, 70eV).

Experimental Protocols
Sample Preparation for NMR
To ensure the H1 peak is resolved from the aromatic cluster:

Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ is acceptable, but DMSO often separates the H1

singlet more clearly from the doublet of H3.

Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

Acquisition: Run a standard proton scan (16 scans minimum).

Verification: Look immediately for the singlet >9.6 ppm.

Isomer Identification Workflow
Use this logic to validate your isolated fraction.
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1H NMR Analysis
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Check H1 Chemical Shift

H1 @ ~9.40 ppm
Isomer: 5-Nitroisoquinoline

(Major Product)

Shift < 9.5 ppm

H1 @ >9.60 ppm
Isomer: 8-Nitroisoquinoline

(Target Minor Product)

Shift > 9.5 ppm
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Caption: Decision tree for distinguishing 5-nitro and 8-nitro isomers via NMR.
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(Provides high-resolution NMR data for the 8-nitro derivative, confirming the H1 peri-effect).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. orgsyn.org [orgsyn.org]

2. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [Spectroscopic Characterization of 8-Nitroisoquinoline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594253#spectroscopic-data-nmr-ir-mass-spec-of-8-
nitroisoquinoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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